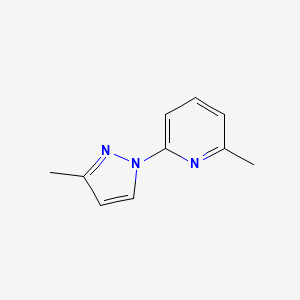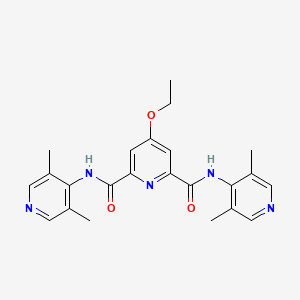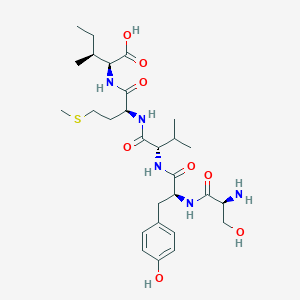
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H14Br2N2O It is characterized by the presence of diazene (N=N) functional group, which is bonded to a 3,5-dibromo-2-methoxyphenyl group and a 1,1-dimethylethyl group
Méthodes De Préparation
The synthesis of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-methoxyaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazene group. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through the diazene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways involved depend on the context of its application, such as its use in organic synthesis or biological studies.
Comparaison Avec Des Composés Similaires
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- can be compared with similar compounds like:
3,5-Di-tert-butylcatechol: This compound has a similar phenyl ring structure but lacks the diazene group.
1,1’-Biphenyl, 2,2’-dibromo-3,3’,5,5’-tetrakis (1,1-dimethylethyl): This compound has a similar brominated phenyl structure but differs in its overall molecular configuration.
Propriétés
Numéro CAS |
832077-03-9 |
|---|---|
Formule moléculaire |
C11H14Br2N2O |
Poids moléculaire |
350.05 g/mol |
Nom IUPAC |
tert-butyl-(3,5-dibromo-2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H14Br2N2O/c1-11(2,3)15-14-9-6-7(12)5-8(13)10(9)16-4/h5-6H,1-4H3 |
Clé InChI |
QRZBMBWZRZPQGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



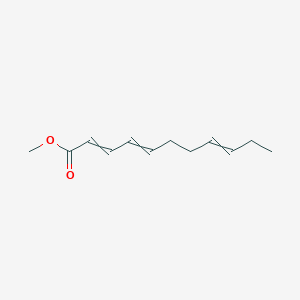

![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)

![2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14212219.png)
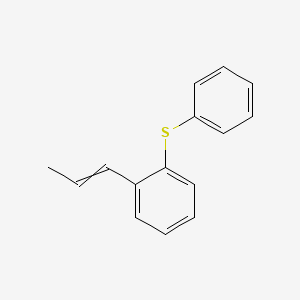
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
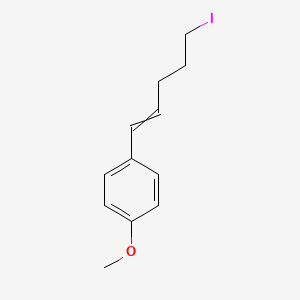
![N-[(1S)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14212244.png)
